molecular formula C10H5F3N2 B1463424 5-(trifluoromethyl)-1H-indole-7-carbonitrile CAS No. 1221792-90-0

5-(trifluoromethyl)-1H-indole-7-carbonitrile

Cat. No.: B1463424
CAS No.: 1221792-90-0
M. Wt: 210.15 g/mol
InChI Key: YTQSKKFPTJDQJO-UHFFFAOYSA-N
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Description

The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties .


Synthesis Analysis

While specific synthesis methods for “5-(trifluoromethyl)-1H-indole-7-carbonitrile” are not available, trifluoromethyl groups are often introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .


Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group would be influenced by this group. The trifluoromethyl group can alter the electron distribution, basicity, or acidity of adjoining groups and can change the reactivity and stability of the molecule .


Chemical Reactions Analysis

Trifluoromethyl groups are versatile intermediates in chemical reactions. They can be synthesized via Friedel-Crafts alkylation under superacidic conditions, which is a testament to their reactivity and potential for further functionalization .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound with a trifluoromethyl group are influenced by this group. The trifluoromethyl group imparts unique characteristics such as increased lipophilicity and bioavailability.

Scientific Research Applications

Synthesis Techniques and Intermediates

5-(trifluoromethyl)-1H-indole-7-carbonitrile and its derivatives are key intermediates in various synthetic processes. For instance, 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile is synthesized as an intermediate in the creation of selective androgen receptor modulators, using a convergent synthesis process starting from 4-nitro-3-(trifluoromethyl)phenol and tert-butyl acetoacetate (Boros, Kaldor, & Turnbull, 2011).

Applications in Drug Synthesis

The trifluoromethyl group in such compounds plays a critical role in the pharmacological properties of the final drug. For example, the synthesis and cytotoxic evaluation of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a] pyrimidine-6-carbonitrile compounds, which showed potent anticancer activities against human cancer cell lines, illustrates the importance of such intermediates in drug discovery (Radwan, Alminderej, & Awad, 2020).

Continuous Flow Processes in Chemical Synthesis

The continuous flow process for the reductive deoxygenation of ω-chloroketone in the synthesis of Vilazodone is another area where these compounds find application. This process demonstrates increased yield, safety, and purity, highlighting the versatility of this compound in modern chemical synthesis (Karadeolian et al., 2018).

Catalytic and Mechanistic Studies

These compounds also play a role in studies of reaction mechanisms and catalysis. The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds, and its subsequent analysis via X-ray crystallography, offers insight into the complex reactions these compounds undergo (Liu, Chen, Sun, & Wu, 2013).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound with a trifluoromethyl group would depend on the specific compound. For example, 2-Chloro-5-(trifluoromethyl)benzoic acid is considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The trifluoromethyl group has seen enormous growth in its incorporation into organic motifs over the last decade. This trend is expected to continue, enriching the community towards further improvements in the field of trifluoromethylation reactions .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2/c11-10(12,13)8-3-6-1-2-15-9(6)7(4-8)5-14/h1-4,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQSKKFPTJDQJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259675
Record name 5-(Trifluoromethyl)-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221792-90-0
Record name 5-(Trifluoromethyl)-1H-indole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Trifluoromethyl)-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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